3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a piperidine ring, and a fluorinated benzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the fluorinated benzenesulfonyl group through sulfonylation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfonyl chlorides for sulfonylation, halides for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidine Derivatives: Molecules featuring the piperidine ring with various functional groups.
Fluorinated Benzenesulfonyl Compounds: Compounds with the fluorinated benzenesulfonyl group attached to different cores.
Uniqueness
The uniqueness of 3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24FN3O3S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H24FN3O3S/c1-15-13-18(23)7-8-21(15)30(28,29)25-11-9-17(10-12-25)14-26-16(2)24-20-6-4-3-5-19(20)22(26)27/h3-8,13,17H,9-12,14H2,1-2H3 |
InChI Key |
WIITWQHAKXGFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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